

# BAY-9835: A Technical Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | BAY-9835  |           |  |  |  |
| Cat. No.:            | B12368751 | Get Quote |  |  |  |

An In-depth Whitepaper on the Chemical Probe BAY-9835 for Preclinical In Vivo Studies

**BAY-9835** is the first orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) and ADAMTS12, making it a valuable chemical probe for in vivo investigation of pathways related to cardiovascular diseases, inflammation, and cancer.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **BAY-9835**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

### **Core Properties and Mechanism of Action**

Developed through a targeted optimization campaign, **BAY-9835** emerged from an in silico designed inhibitor of the ADAMTS7 catalytic domain.[3] It functions as a potent and selective antagonist of both ADAMTS7 and ADAMTS12.[4] The catalytic activity of ADAMTS7 has been linked to the development of coronary artery disease, specifically in mediating plaque formation and restenosis following vessel injury.[3][5][6] ADAMTS12 is implicated in various pathological processes, including inflammation, cancer, and arthritis.[1]

**BAY-9835**'s development involved enhancing its selectivity against other metalloproteases, particularly MMP12, and fine-tuning its drug metabolism and pharmacokinetic (DMPK) properties to achieve good oral bioavailability.[1][3] A key structural feature of **BAY-9835** is the hydantoin core, which is believed to interact with the catalytic zinc ion in the active site of the target enzymes.[1]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **BAY-9835**, facilitating comparison and experimental design.

Table 1: In Vitro Potency of BAY-9835

| Target Enzyme | IC50 (nM) | Species |
|---------------|-----------|---------|
| ADAMTS7       | 6         | Human   |
| ADAMTS7       | 8         | Mouse   |
| ADAMTS7       | 27        | Rat     |
| ADAMTS12      | 30        | Human   |

Source:[4]

**Table 2: Selectivity Profile of BAY-9835** 



| Off-Target  | IC <sub>50</sub> (μM) |
|-------------|-----------------------|
| hADAMTS4    | 6.726                 |
| hADAMTS5    | 9.924                 |
| hADAM8      | 2.25                  |
| hADAM10     | 32.802                |
| hADAM17     | 5.772                 |
| hMMP12      | 5.376                 |
| hMMP15      | 78.474                |
| hMMP2       | > 10                  |
| hMMP14      | > 10                  |
| Calpain 1   | > 10                  |
| Caspase3    | > 10                  |
| Cathepsin B | > 10                  |
| Cathepsin S | > 10                  |
| MALT1       | > 10                  |

Source:[7]

Table 3: In Vivo Pharmacokinetic Profile of BAY-9835

| Species | Dose<br>(mg/kg) | Route | Bioavailabil<br>ity (%) | Clearance<br>(L/h/kg) | Terminal<br>Half-life (h) |
|---------|-----------------|-------|-------------------------|-----------------------|---------------------------|
| Mouse   | 1.0             | p.o.  | 88                      | 0.9                   | 2.6                       |
| Rat     | 1.0             | p.o.  | 74                      | 0.7                   | 4.3                       |
| Dog     | 1.0             | p.o.  | 100                     | 0.1                   | 14.0                      |

Source:[1]



## **Experimental Protocols**

Detailed methodologies for key experiments involving **BAY-9835** are provided below.

#### Biochemical Enzymatic Assay for IC<sub>50</sub> Determination

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BAY-9835** against its target enzymes.

- · Reagents and Materials:
  - Recombinant human, mouse, or rat ADAMTS7/ADAMTS12 catalytic domain.
  - Fluorogenic peptide substrate specific for ADAMTS7/ADAMTS12.
  - Assay buffer (e.g., 50 mM Tris, 10 mM CaCl<sub>2</sub>, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
  - BAY-9835 stock solution in DMSO.
  - Microplate reader capable of fluorescence detection.
- Procedure:
  - 1. Prepare a serial dilution of **BAY-9835** in assay buffer.
  - 2. In a 96-well microplate, add the diluted **BAY-9835** solutions.
  - 3. Add the recombinant enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  - 4. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
  - 5. Monitor the fluorescence intensity over time using a microplate reader.
  - 6. Calculate the rate of substrate cleavage for each inhibitor concentration.
  - 7. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



### In Vivo Pharmacokinetic Study

This protocol describes the methodology for assessing the pharmacokinetic properties of **BAY-9835** in animal models.

- Animal Models:
  - Male CD-1 mice, Sprague-Dawley rats, or Beagle dogs.
- · Formulation and Dosing:
  - For intravenous (IV) administration, dissolve BAY-9835 in a vehicle such as 99% plasma/1% DMSO (for mice and rats) or 50% water/40% PEG400/10% EtOH (for dogs) to a final concentration for a 0.3 mg/kg dose.[1]
  - For oral (p.o.) administration, prepare a solution in 50% water/40% PEG400/10% EtOH for a 1.0 mg/kg dose.[1] A higher exposure formulation can be achieved using 40% Solutol HS 15/10% ethanol/50% water.[7] A recommended oral dose for efficacy studies is 30 mg/kg once daily.[6]
- Sample Collection:
  - 1. Administer **BAY-9835** to the animals via the chosen route.
  - 2. Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  - 3. Process the blood samples to obtain plasma.
- Sample Analysis:
  - 1. Extract **BAY-9835** from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
  - 2. Quantify the concentration of **BAY-9835** in the extracts using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Data Analysis:



 Use non-compartmental analysis to determine pharmacokinetic parameters such as clearance, volume of distribution, terminal half-life, and bioavailability.[1]

#### **Visualizations**

The following diagrams, created using the DOT language, illustrate key concepts related to **BAY-9835**.

## **Signaling Pathways**



Click to download full resolution via product page

Caption: Inhibition of ADAMTS7 and ADAMTS12 by BAY-9835.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for an in vivo efficacy study using BAY-9835.

#### Conclusion

**BAY-9835** represents a significant advancement in the available toolset for studying the in vivo functions of ADAMTS7 and ADAMTS12. Its oral bioavailability and well-characterized pharmacokinetic profile across multiple species make it a robust chemical probe for preclinical research.[1] This guide provides the essential data and methodologies to aid in the design and execution of in vivo studies aimed at elucidating the therapeutic potential of inhibiting these key



metalloproteinases. Researchers are encouraged to use the provided information as a foundation for developing specific experimental protocols tailored to their research questions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. | Broad Institute [broadinstitute.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. Probe BAY-9835 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [BAY-9835: A Technical Guide for In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368751#bay-9835-as-a-chemical-probe-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com